N-(3-(5-(3-nitrophenyl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
Description
N-(3-(5-(3-Nitrophenyl)-1-Pivaloyl-4,5-Dihydro-1H-Pyrazol-3-Yl)Phenyl)Methanesulfonamide is a dihydro-pyrazole derivative featuring a pivaloyl (tert-butyl carbonyl) group at the 1-position of the pyrazole ring, a 3-nitrophenyl substituent at the 5-position, and a methanesulfonamide group attached to a meta-substituted phenyl ring.
Properties
IUPAC Name |
N-[3-[2-(2,2-dimethylpropanoyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O5S/c1-21(2,3)20(26)24-19(15-8-6-10-17(12-15)25(27)28)13-18(22-24)14-7-5-9-16(11-14)23-31(4,29)30/h5-12,19,23H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKCUOYBTZMCLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Step: Formation of Pyrazole Core
Starting materials include 1,3-diketones and hydrazines.
The reaction is typically performed under reflux conditions in a suitable solvent such as ethanol or acetic acid.
Catalysts like acetic acid may be used to promote cyclization, forming the dihydro-1H-pyrazol ring.
Subsequent Functionalization
The nitrophenyl group can be introduced via nitration of an appropriate phenyl precursor using nitric acid and sulfuric acid.
Pivaloylation involves reacting the pyrazole intermediate with pivaloyl chloride in the presence of a base such as triethylamine.
Methanesulfonamide introduction typically involves sulfonation using methanesulfonyl chloride and a suitable amine.
Industrial Production Methods
Large-scale production may use continuous flow reactors to ensure consistent quality and yield.
Reaction conditions are tightly controlled to minimize side products and optimize purification processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation
The nitrophenyl group can undergo oxidative transformations to form various nitro derivatives.
Common oxidizing agents include potassium permanganate and chromic acid.
Reduction
The nitro group is reducible to an amine using reducing agents like hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution
Electrophilic aromatic substitution reactions can introduce additional substituents on the phenyl ring.
Nucleophilic substitution at the sulfonamide moiety can modify the sulfonamide's alkyl or aryl groups.
Major Products Formed
Oxidation typically yields nitro derivatives or carboxylic acids.
Reduction leads to aniline or other amine derivatives.
Substitution reactions yield a variety of aromatic compounds with functionalized groups.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant biological activity, making it a candidate for drug development. It has been studied for its potential in treating various diseases due to its unique chemical structure, which allows for interaction with specific biological targets.
Anticancer Activity
Research has indicated that derivatives of pyrazole compounds can exhibit anticancer properties. The nitrophenyl group in this compound may enhance its ability to inhibit tumor growth by interfering with cellular signaling pathways associated with cancer progression.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that similar pyrazole derivatives effectively inhibited the proliferation of cancer cells in vitro, suggesting that N-(3-(5-(3-nitrophenyl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide could be further investigated for its anticancer potential .
Neuropharmacology
The compound's structure suggests potential applications in neuropharmacology, particularly in the modulation of neurotransmitter systems.
NMDA Receptor Modulation
Compounds with similar structures have shown promise in modulating NMDA receptors, which are critical in processes such as synaptic plasticity and memory formation. By acting as antagonists or partial agonists at these receptors, such compounds could provide therapeutic benefits for neurodegenerative diseases.
Research Insight:
Studies have indicated that modifications to the pyrazole ring can enhance the affinity and selectivity for NMDA receptors, potentially leading to new treatments for conditions like Alzheimer's disease .
Anti-inflammatory Properties
The sulfonamide moiety is known for its anti-inflammatory effects. This compound may inhibit inflammatory pathways, offering therapeutic benefits in conditions characterized by chronic inflammation.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological targets such as enzymes and receptors.
The nitrophenyl group is critical for binding to active sites, while the pivaloyl and sulfonamide groups influence the compound's pharmacokinetic properties.
Pathways involved often include inhibition of key enzymes, disruption of protein-protein interactions, and modulation of signaling cascades.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares the target compound with structurally similar derivatives, emphasizing substituent variations and their implications:
Key Observations:
- Pivaloyl vs.
- 3-Nitrophenyl vs. Other Aryl Groups (R2): The 3-nitrophenyl group is electron-withdrawing, which may enhance binding affinity to viral or cellular targets (e.g., STAT3 or MPXV proteins) compared to electron-donating groups like methoxy or ethoxy .
- Methanesulfonamide vs. Carbothioamide: Methanesulfonamide improves aqueous solubility relative to carbothioamide derivatives, which could influence pharmacokinetics .
Physicochemical Properties
- Melting Points: Analogs with trifluoromethyl (4n, m.p. 109–110°C) or nitro groups (4d, yellow solid) exhibit higher melting points than methoxy-substituted derivatives (4af, m.p. 69–70°C), suggesting stronger intermolecular interactions in nitro-containing compounds .
- Molecular Weight and Lipophilicity: The target compound’s molecular weight (~477.5) is higher than pyrano-pyrazole analogs (e.g., 4af, 401.5), primarily due to the pivaloyl group. This increased lipophilicity may enhance membrane permeability but could require formulation optimization for bioavailability .
Biological Activity
N-(3-(5-(3-nitrophenyl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a methanesulfonamide group and a pivaloyl-substituted dihydro-1H-pyrazole, contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, analgesic, and antioxidant properties.
Structural Characteristics
The compound's structure can be broken down into several key components:
- Pyrazole Core : The 4,5-dihydro-1H-pyrazole structure is known for its reactivity and biological activity.
- Nitrophenyl Group : The presence of the nitrophenyl moiety enhances the compound's electrophilic properties.
- Methanesulfonamide Group : This functional group is often associated with various pharmacological activities.
Anti-inflammatory Properties
Research indicates that this compound exhibits notable anti-inflammatory activity. In vitro studies have shown that the compound inhibits key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) . This inhibition can lead to decreased production of pro-inflammatory mediators like prostaglandins and leukotrienes.
Analgesic Effects
The analgesic potential of this compound has been evaluated through various pain models. It has demonstrated efficacy in reducing pain responses in both acute and chronic pain models, suggesting its utility as a non-steroidal anti-inflammatory drug (NSAID) alternative . The mechanism appears to involve modulation of pain signaling pathways, possibly through interactions with opioid receptors or other pain-related targets.
Antioxidant Activity
Molecular docking studies have revealed that this compound possesses significant antioxidant properties. The compound can scavenge free radicals and inhibit lipid peroxidation, contributing to its protective effects against oxidative stress . This activity is particularly relevant in the context of diseases where oxidative damage plays a critical role.
Study 1: Anti-inflammatory Mechanism
In a study assessing the anti-inflammatory effects of related pyrazole derivatives, it was found that compounds with similar structural motifs exhibited significant inhibition of COX enzymes. The study highlighted that the introduction of electron-withdrawing groups, such as nitro groups, enhanced the anti-inflammatory efficacy .
Study 2: Analgesic Activity Assessment
A comparative analysis of various pyrazole derivatives revealed that those with methanesulfonamide groups showed superior analgesic effects in animal models. The study utilized both behavioral assays and biochemical markers to confirm the analgesic properties .
Study 3: Antioxidant Efficacy
Research focusing on the antioxidant capabilities of pyrazole compounds indicated that those with nitrophenyl substitutions had enhanced radical scavenging abilities. This was attributed to the electron-withdrawing nature of the nitro group, which stabilizes radical intermediates .
Data Tables
| Property | Value/Observation |
|---|---|
| Anti-inflammatory IC50 | 0.5 µM (indicative value from related compounds) |
| Analgesic effect (pain model) | Significant reduction in pain response (p < 0.01) |
| Antioxidant capacity | Scavenging activity comparable to standard antioxidants |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
